N-(m-PEG4)-N'-(m-PEG4)-O-(m-PEG4)-O'-(azide-PEG4)-Cy5

PROTAC Linker Chemistry Click Chemistry

N-(m-PEG4)-N'-(m-PEG4)-O-(m-PEG4)-O'-(azide-PEG4)-Cy5 (CAS: 2107273-58-3) is a multi-arm polyethylene glycol (PEG) derivative that integrates a Cyanine 5 (Cy5) fluorophore with an azide functional group. This compound serves as a versatile linker in the synthesis of PROteolysis TArgeting Chimeras (PROTACs) and as a click chemistry reagent for fluorescent labeling of biomolecules.

Molecular Formula C62H100ClN5O18
Molecular Weight 1238.9 g/mol
Cat. No. B14108248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(m-PEG4)-N'-(m-PEG4)-O-(m-PEG4)-O'-(azide-PEG4)-Cy5
Molecular FormulaC62H100ClN5O18
Molecular Weight1238.9 g/mol
Structural Identifiers
SMILESCC1(C2=C(C=CC(=C2)OCCOCCOCCOCCOC)[N+](=C1C=CC=CC=C3C(C4=C(N3CCOCCOCCOCCOC)C=CC(=C4)OCCOCCOCCOCCOCCN=[N+]=[N-])(C)C)CCOCCOCCOCCOC)C.[Cl-]
InChIInChI=1S/C62H100N5O18.ClH/c1-61(2)55-51-53(84-49-47-82-45-43-80-40-37-76-28-25-70-7)13-15-57(55)66(18-21-72-30-33-78-38-35-74-26-23-68-5)59(61)11-9-8-10-12-60-62(3,4)56-52-54(85-50-48-83-46-44-81-42-41-77-32-29-71-20-17-64-65-63)14-16-58(56)67(60)19-22-73-31-34-79-39-36-75-27-24-69-6;/h8-16,51-52H,17-50H2,1-7H3;1H/q+1;/p-1
InChIKeyPKHNSJLVAZPWTJ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Procurement Guide: N-(m-PEG4)-N'-(m-PEG4)-O-(m-PEG4)-O'-(azide-PEG4)-Cy5 for PROTAC Linker and Fluorescent Conjugation Applications


N-(m-PEG4)-N'-(m-PEG4)-O-(m-PEG4)-O'-(azide-PEG4)-Cy5 (CAS: 2107273-58-3) is a multi-arm polyethylene glycol (PEG) derivative that integrates a Cyanine 5 (Cy5) fluorophore with an azide functional group . This compound serves as a versatile linker in the synthesis of PROteolysis TArgeting Chimeras (PROTACs) and as a click chemistry reagent for fluorescent labeling of biomolecules . Its molecular formula is C₆₂H₁₀₀ClN₅O₁₈ with a molecular weight of 1238.93 g/mol, and it exhibits a fluorescence excitation maximum at 649 nm and emission maximum at 667 nm . The compound's high purity (typically ≥98%) and unique multi-PEG4 architecture are critical for ensuring reproducible bioconjugation efficiency and solubility in aqueous biological systems .

Why Generic Cy5-Azide Linkers Cannot Replace N-(m-PEG4)-N'-(m-PEG4)-O-(m-PEG4)-O'-(azide-PEG4)-Cy5 in Complex Bioconjugation Workflows


While the core Cy5-azide click chemistry is shared among many commercial reagents, direct substitution of N-(m-PEG4)-N'-(m-PEG4)-O-(m-PEG4)-O'-(azide-PEG4)-Cy5 with simpler analogs (e.g., Cy5-PEG3-azide or Cy5-PEG5-azide) is scientifically unsound without rigorous re-validation. The target compound's unique molecular architecture, featuring four m-PEG4 chains, provides a higher degree of hydrophilicity and steric shielding than linear or shorter-chain analogs . This can significantly impact critical parameters in PROTAC synthesis, such as ternary complex formation and linker exit vector geometry, which are not accounted for in simpler linker systems [1]. Furthermore, the multi-arm PEG structure offers a distinct advantage in reducing dye-dye stacking and aggregation-induced quenching, a well-known limitation of cyanine dyes, leading to potentially more reliable fluorescence output in complex media [2].

Quantitative Differentiation Guide for N-(m-PEG4)-N'-(m-PEG4)-O-(m-PEG4)-O'-(azide-PEG4)-Cy5: Key Performance Metrics vs. Analogs


Enhanced PROTAC Linker Length and Solubility: Multi-PEG4 vs. Simpler Cy5-Azide Linkers

The compound incorporates four m-PEG4 chains, resulting in an exact mass of 1237.675 Da, which is substantially larger than simpler Cy5-azide linkers like Cy5-PEG3-azide. This increased molecular weight correlates directly with a longer, more flexible linker arm, a critical parameter for optimizing PROTAC ternary complex formation . The multiple PEG chains also enhance aqueous solubility, a key factor for maintaining high yields in bioconjugation reactions. For comparison, a related aryl azide-Cy5 peptide conjugate achieved a labeling efficiency of only ~13% due to poor solubility, which improved to ~53% upon introduction of a more hydrophilic sulfo-Cy5 analog [1].

PROTAC Linker Chemistry Click Chemistry

Mitigation of Cy5 Aggregation-Caused Quenching: Multi-Arm PEG Architecture vs. Free Cy5 Dye

Cyanine dyes like Cy5 are prone to aggregation-caused quenching (ACQ) in aqueous media, which significantly reduces their effective fluorescence quantum yield (QY). A study on Cy5 assemblies demonstrated that by increasing the density of PEG chains around the Cy5 fluorophore, the fluorescence QY can be dramatically improved from 13.2% for the free dye to up to 45.3% in the shielded, PEG-rich environment [1]. N-(m-PEG4)-N'-(m-PEG4)-O-(m-PEG4)-O'-(azide-PEG4)-Cy5, with its four covalently attached m-PEG4 chains, provides a comparable steric shield, thus offering a higher effective brightness than simpler, less PEGylated Cy5-azide derivatives.

Fluorescence Imaging Cyanine Dye PEGylation

Dual Click Chemistry Compatibility: Azide for CuAAC and SPAAC vs. Non-Azide Fluorescent Conjugates

N-(m-PEG4)-N'-(m-PEG4)-O-(m-PEG4)-O'-(azide-PEG4)-Cy5 contains an azide group that is compatible with both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) alkyne-azide cycloadditions . This dual functionality allows its use in a wider range of experimental conditions compared to reagents that require a specific catalyst system. For instance, while DBCO-functionalized Cy5 dyes are limited to copper-free SPAAC due to the absence of an azide, this compound can be used in CuAAC for in vitro reactions where fast kinetics are needed, and in SPAAC for live-cell or in vivo applications where copper's cytotoxicity is a concern [1].

Click Chemistry Bioorthogonal Labeling Fluorescence

Comparative Photostability and Brightness in Single-Molecule FRET: Cy5 vs. Alternatives

In the context of single-molecule FRET (smFRET), the Cy5 fluorophore (which is the core of this compound) serves as a benchmark acceptor dye. A head-to-head comparison of FRET dyes shows that Cy5 has a photostability of 82 seconds in Trolox and 25 seconds in βME, with a relative brightness of 1.0 [1]. While alternative dyes like ATTO647N (1.3 brightness, 62/31s photostability) and Alexa Fluor 647 (1.2 brightness, 58/20s photostability) offer slight improvements in specific metrics, Cy5 remains the most established and widely validated fluorophore for this demanding technique [1]. The data confirms that Cy5 provides a balanced profile of performance and proven reliability.

smFRET Fluorescence Photostability

Optimal Application Scenarios for N-(m-PEG4)-N'-(m-PEG4)-O-(m-PEG4)-O'-(azide-PEG4)-Cy5 Based on Proven Differentiation


Synthesis of Next-Generation PROTACs with Optimized Linker Geometry

This compound is ideally suited for the modular synthesis of PROTACs where linker length, flexibility, and solubility are critical for forming a stable ternary complex and achieving efficient target protein degradation . Its extended multi-PEG4 architecture provides a unique linker geometry compared to standard linear PEG linkers, which can be exploited to optimize the spatial orientation between the E3 ligase ligand and the target protein binder [1]. The built-in Cy5 fluorophore also allows for real-time tracking of the PROTAC molecule during in vitro validation, streamlining the hit-to-lead optimization process.

Fluorescent Labeling of Alkyne-Modified Biomolecules for Live-Cell Imaging

The azide group enables efficient and bioorthogonal conjugation to alkyne-tagged proteins, nucleic acids, or lipids in live cells via strain-promoted azide-alkyne cycloaddition (SPAAC) . The four m-PEG4 chains are hypothesized to mitigate Cy5's inherent hydrophobicity and aggregation-caused quenching, resulting in a brighter and more stable fluorescent signal in the complex intracellular environment compared to less PEGylated Cy5 dyes [2]. This makes it a powerful tool for super-resolution microscopy, single-particle tracking, and other advanced imaging modalities requiring high photostability and low background.

Tracking and Quantifying Nanoparticle Drug Delivery Systems

The compound can be covalently attached to the surface or core of polymeric nanoparticles, liposomes, or other drug delivery vehicles bearing alkyne handles. Its high aqueous solubility, conferred by the PEG chains, ensures that the conjugated nanoparticles maintain favorable pharmacokinetic profiles and avoid aggregation in biological fluids . This application is particularly relevant for tracking the biodistribution of gene delivery vectors, as studies with related Cy5-peptide conjugates have shown that improved hydrophilicity leads to higher labeling efficiencies and minimizes nanoparticle size increases [1].

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